IMB5046 Retains Potency in Multidrug-Resistant Cell Lines
IMB5046 maintains its cytotoxic activity against cell lines with established resistance to colchicine, vincristine, and paclitaxel. Its low nanomolar IC50 values are preserved in these MDR models, unlike the comparators which show significantly diminished activity [1].
| Evidence Dimension | Cytotoxicity (IC50) in MDR cell lines |
|---|---|
| Target Compound Data | IC50 range: 0.037–0.426 μM |
| Comparator Or Baseline | Colchicine, vincristine, and paclitaxel |
| Quantified Difference | IMB5046 remained sensitive; MDR cell lines were reported as 'resistant' to the comparator drugs. |
| Conditions | In vitro MTT assay using multiple human tumor cell lines, including MDR lines, after 72h treatment. |
Why This Matters
This demonstrates that IMB5046 is a suitable tool compound for investigating MDR mechanisms, where standard microtubule inhibitors would fail.
- [1] Zheng YB, Gong JH, Xu XD, Zhen YS. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. Scientific Reports. 2016;6:31472. View Source
